molecular formula C14H19NO4 B13974600 Diethyl 4-amino-2,6-dimethylisophthalate

Diethyl 4-amino-2,6-dimethylisophthalate

Cat. No.: B13974600
M. Wt: 265.30 g/mol
InChI Key: WPPVALLBPRVSON-UHFFFAOYSA-N
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Description

Diethyl 4-amino-2,6-dimethylisophthalate is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes an amino group and two ester groups attached to a dimethylisophthalate core. Its molecular formula is C14H19NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-amino-2,6-dimethylisophthalate typically involves multiple steps. One common method starts with the diethyl ester of acetonedicarboxylic acid. This compound undergoes cyclization with isonitrosoacetylacetone to form a substituted nitrosophenol, which is then hydrogenated to produce this compound . The overall yield of this method is significantly higher compared to traditional methods, making it more efficient and safer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and controlled reaction conditions helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonylated derivatives, which have potential antimicrobial properties .

Scientific Research Applications

Diethyl 4-amino-2,6-dimethylisophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-amino-2,6-dimethylisophthalate involves its interaction with specific molecular targets and pathways. The amino group in the compound plays a crucial role in its biological activity. For example, in antimicrobial applications, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Diethyl 4-amino-2,6-dimethylisophthalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7H,5-6,15H2,1-4H3

InChI Key

WPPVALLBPRVSON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OCC)C

Origin of Product

United States

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